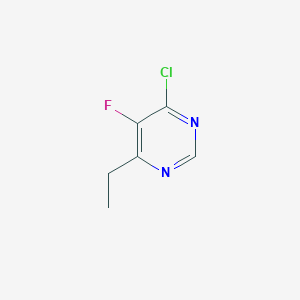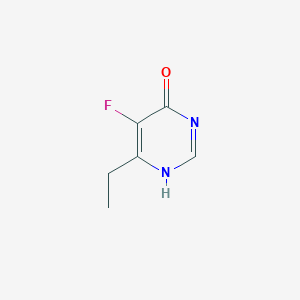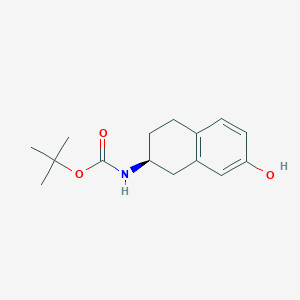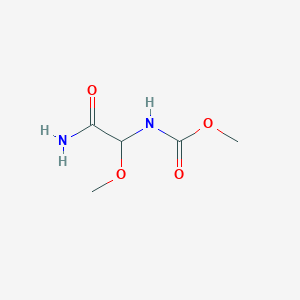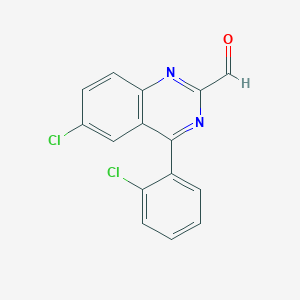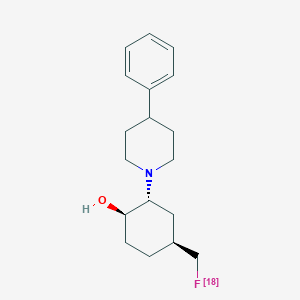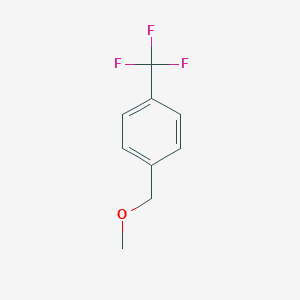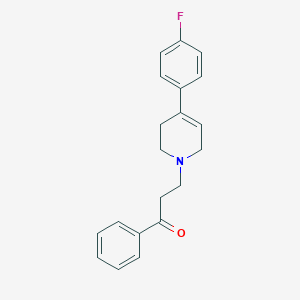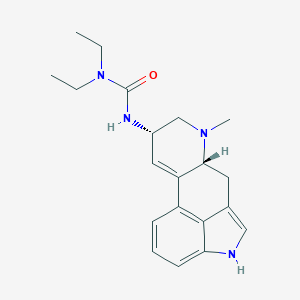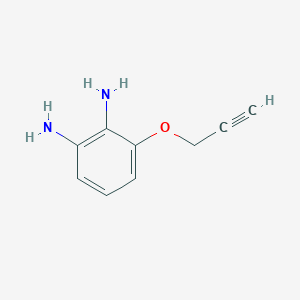
3-Prop-2-ynoxybenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Prop-2-ynoxybenzene-1,2-diamine, also known as PBDA, is a compound that has been studied for its potential use in various scientific research applications. PBDA is a diamine compound that contains a prop-2-ynoxy group attached to a benzene ring. This compound has been synthesized using various methods and has shown potential in a variety of scientific research fields.
Mécanisme D'action
3-Prop-2-ynoxybenzene-1,2-diamine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This is accomplished by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-3. 3-Prop-2-ynoxybenzene-1,2-diamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication.
Effets Biochimiques Et Physiologiques
3-Prop-2-ynoxybenzene-1,2-diamine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 3-Prop-2-ynoxybenzene-1,2-diamine has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-Prop-2-ynoxybenzene-1,2-diamine has also been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-Prop-2-ynoxybenzene-1,2-diamine has a number of advantages as a research tool. It is relatively easy to synthesize and has been shown to be effective in a variety of research applications. However, there are also some limitations to its use. 3-Prop-2-ynoxybenzene-1,2-diamine is relatively unstable and can decompose under certain conditions, which can make it difficult to work with in the laboratory.
Orientations Futures
There are a number of potential future directions for research involving 3-Prop-2-ynoxybenzene-1,2-diamine. One possible direction is the development of new cancer treatments based on 3-Prop-2-ynoxybenzene-1,2-diamine's anti-cancer properties. Another potential direction is the study of 3-Prop-2-ynoxybenzene-1,2-diamine's anti-inflammatory and antioxidant properties for the development of treatments for a variety of diseases. Additionally, further research is needed to better understand the mechanism of action of 3-Prop-2-ynoxybenzene-1,2-diamine and to identify any potential side effects or limitations to its use.
Méthodes De Synthèse
3-Prop-2-ynoxybenzene-1,2-diamine can be synthesized using a variety of methods, including the reaction of 3-bromo-2-propyn-1-ol with 1,2-diaminobenzene in the presence of a palladium catalyst. Another method involves the reaction of 4-nitrophenylacetylene with 1,2-diaminobenzene in the presence of a copper catalyst. These methods have been successful in producing 3-Prop-2-ynoxybenzene-1,2-diamine in high yields.
Applications De Recherche Scientifique
3-Prop-2-ynoxybenzene-1,2-diamine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 3-Prop-2-ynoxybenzene-1,2-diamine has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
146843-06-3 |
|---|---|
Nom du produit |
3-Prop-2-ynoxybenzene-1,2-diamine |
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
3-prop-2-ynoxybenzene-1,2-diamine |
InChI |
InChI=1S/C9H10N2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h1,3-5H,6,10-11H2 |
Clé InChI |
DBJAQMBBMAYNSM-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC=CC(=C1N)N |
SMILES canonique |
C#CCOC1=CC=CC(=C1N)N |
Synonymes |
1,2-Benzenediamine, 3-(2-propynyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



